Pyrolytic activation of cellulose: energetics and condensed phase effects†
Reaction Chemistry & Engineering Pub Date: 2022-01-24 DOI: 10.1039/D1RE00492A
Abstract
Bottom-up design of lignocellulose pyrolysis to optimize the quality and yield of bio-oil is hindered by the limited knowledge of the underlying condensed phase biomass chemistry. The influence of condensed phase and finite temperature effects on the energetics of glycosidic bond cleavage (a key step in cellulose breakdown) is investigated using two novel computational strategies and cellobiose as a model compound. Two temperature dependent reaction regimes were identified. Disruption of the hydrogen bonds at high temperatures provides additional conformational freedom making the glycosidic bond more accessible for protonation and in turn cleaves with a lower barrier. This is due to the relative destabilization of the reacting cellobiose molecule rather than the stabilization of the transition state. Such reactant destabilization and further enhancement of glycosidic bond activation by entropic contributions provide a novel outlook on cellulose chemistry in the condensed phase.
Recommended Literature
- [1] Front cover
- [2] Front cover
- [3] Ultrasensitive detection of carcino-embryonic antigen by using novel flower-like gold nanoparticle SERS tags and SERS-active magnetic nanoparticles†
- [4] Thin films of metals, metal chalcogenides and oxides deposited at the water–oil interface using molecular precursors
- [5] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [6] Pair aligning improved motility of Quincke rollers†
- [7] Impact of metastable defect structures on carrier recombination in solar cells†
- [8] Inside front cover
- [9] The viridin family of steroidal antibiotics
- [10] Molecular dynamics simulation of O2 adsorption on Ag(110) from first principles electronic structure calculations†